molecular formula C16H28N2O3S B14677653 Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- CAS No. 32410-96-1

Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy-

Cat. No.: B14677653
CAS No.: 32410-96-1
M. Wt: 328.5 g/mol
InChI Key: TYPVFWXTSAJAGJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- typically involves the reaction of benzenesulfonyl chloride with N-(3-diethylaminopropyl)-p-propoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of novel materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment or inhibition of tumor growth in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-(3-diethylaminopropyl)-p-isopropoxy-
  • N-(3-Diethylaminopropyl)-formamide
  • N-(3-Diethylaminopropyl)-N’-phenylbenzamidine

Uniqueness

Benzenesulfonamide, N-(3-diethylaminopropyl)-p-propoxy- stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its p-propoxy group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

32410-96-1

Molecular Formula

C16H28N2O3S

Molecular Weight

328.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4-propoxybenzenesulfonamide

InChI

InChI=1S/C16H28N2O3S/c1-4-14-21-15-8-10-16(11-9-15)22(19,20)17-12-7-13-18(5-2)6-3/h8-11,17H,4-7,12-14H2,1-3H3

InChI Key

TYPVFWXTSAJAGJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCCCN(CC)CC

Origin of Product

United States

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